molecular formula C16H19N3 B15214245 n-Cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine CAS No. 917896-08-3

n-Cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine

Cat. No.: B15214245
CAS No.: 917896-08-3
M. Wt: 253.34 g/mol
InChI Key: BPYWVQBJVWUGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with 2-methyl-5-phenylpyrimidine-4-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

n-Cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of n-Cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-phenylpyrimidin-4-amine
  • Cyclopentylpyrimidine derivatives
  • Phenylpyrimidine derivatives

Uniqueness

n-Cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other pyrimidine derivatives. Its cyclopentyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

917896-08-3

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

N-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine

InChI

InChI=1S/C16H19N3/c1-12-17-11-15(13-7-3-2-4-8-13)16(18-12)19-14-9-5-6-10-14/h2-4,7-8,11,14H,5-6,9-10H2,1H3,(H,17,18,19)

InChI Key

BPYWVQBJVWUGGU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.